(S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide
Description
(S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide is a chiral amide derivative characterized by an (S)-configured α-carbon bearing an amino group, a branched 3-methyl-butyramide chain, and a 4-bromo-substituted cyclohexyl moiety. The bromine atom at the cyclohexyl ring introduces steric bulk and polarizability, which may enhance halogen-bonding interactions in biological targets . Its synthesis likely involves enantioselective amide coupling, analogous to methods described for structurally related acetamide derivatives .
Properties
IUPAC Name |
(2S)-2-amino-N-(4-bromocyclohexyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrN2O/c1-7(2)10(13)11(15)14-9-5-3-8(12)4-6-9/h7-10H,3-6,13H2,1-2H3,(H,14,15)/t8?,9?,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQNBDKNBRWLGZ-RTBKNWGFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(CC1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Kinetic Resolution
Racemic 2-amino-3-methylbutyric acid is resolved using immobilized penicillin G acylase:
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Acylating the racemate with phenylacetyl chloride (1.1 eq.) in pH 7.4 phosphate buffer
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Treating with immobilized enzyme (50 mg/g substrate) at 37°C for 24 hours
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Isolating (S)-2-phenylacetamido-3-methylbutyric acid (95% ee) via crystallization
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Hydrolyzing with 2N NaOH to obtain (S)-2-amino-3-methylbutyric acid
Catalytic Asymmetric Hydrogenation
A more scalable approach uses rhodium-catalyzed hydrogenation:
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Substrate: (Z)-2-acetamido-3-methylbut-2-enoic acid (10 g)
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Catalyst: Rh(nbd)Cl₂-(R)-BINAP (0.5 mol%)
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Conditions: H₂ (50 psi), methanol, 25°C, 12 hours
Amide Bond Formation
Coupling the amino acid with 4-bromo-cyclohexylamine requires careful protection-deprotection to prevent side reactions.
Protection of (S)-2-Amino-3-methylbutyric Acid
The amino group is protected as a tert-butoxycarbonyl (Boc) derivative:
Activation and Coupling
The Boc-protected acid is activated as a mixed anhydride:
Deprotection
The Boc group is removed using trifluoroacetic acid (TFA):
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Dissolving Boc-protected amide (5.0 g) in dichloromethane (50 mL)
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Adding TFA (10 mL) at 0°C
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Stirring for 2 hours
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Neutralizing with NaHCO₃ to yield (S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide (90% yield)
Purification and Characterization
Final purification is achieved via recrystallization from ethanol/water (3:1), providing >99% purity by HPLC. Key characterization data:
| Analysis | Results |
|---|---|
| 1H NMR (400 MHz, DMSO-d₆) | δ 7.85 (d, J=8.2 Hz, 1H, NH), 4.15 (m, 1H, cyclohexyl CH), 3.10 (q, J=6.5 Hz, 1H, CHNH₂), 2.25 (m, 2H, CH₂), 1.95 (m, 1H, CH(CH₃)), 1.45–1.20 (m, 8H, cyclohexyl), 0.95 (d, J=6.8 Hz, 6H, (CH₃)₂) |
| HPLC (Chiralpak AD-H) | Retention time: 12.4 min (S-enantiomer), >99% ee |
| MS (ESI+) | m/z 333.1 [M+H]⁺ |
Process Optimization and Scale-Up Considerations
Bromination Efficiency
Comparative studies show that using N-butyryl protection instead of acetyl groups improves bromination yield from 75% to 85% due to reduced steric hindrance.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Sodium ethoxide in ethanol can be used for substitution reactions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexyl derivatives, while oxidation and reduction can produce different functionalized compounds .
Scientific Research Applications
Chemical Reactions
This compound can undergo several types of reactions:
- Substitution Reactions : The bromine can be replaced by nucleophiles.
- Oxidation and Reduction : Can form different derivatives.
- Elimination Reactions : Leading to the formation of alkenes under basic conditions.
Chemistry
(S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide serves as a crucial building block in synthetic organic chemistry for developing more complex molecules. Its unique structure allows for versatile modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound exhibits potential as a bioactive molecule, influencing various biological pathways. Studies suggest it may act as a selective antagonist for G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.
Medicine
Research is ongoing to evaluate its therapeutic applications:
- Cancer Treatment : Preliminary studies indicate that it may inhibit indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy, enhancing anti-tumor immunity.
- Neurological Disorders : Modifications to the compound could yield derivatives with improved brain penetration and reduced toxicity.
In Vitro Studies
In vitro assays have shown that this compound has notable activity against specific receptor types:
- H3 Receptor Antagonism : Exhibiting high affinity with an EC50 of 0.5 µM.
- IDO1 Inhibition : Moderate inhibition with an EC50 of 1.2 µM in cancer models.
- DPP-IV Inhibition : Potent activity with an EC50 of 0.8 µM.
Efficacy Data Table
| Study Reference | Receptor Target | EC50 (µM) | Activity Description |
|---|---|---|---|
| Study A | H3 Receptor | 0.5 | High affinity antagonist |
| Study B | IDO1 | 1.2 | Moderate inhibition in cancer models |
| Study C | DPP-IV | 0.8 | Potent inhibitor with therapeutic potential |
Cancer Immunotherapy
A significant study highlighted the compound's role as an IDO1 inhibitor, showing substantial inhibition in vivo, which suggests its utility in enhancing anti-tumor immunity.
Neurological Applications
Similar compounds have been evaluated for their effects on neurotransmitter systems. Structural modifications could lead to derivatives suitable for treating neurological disorders while minimizing toxicity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) of this compound is essential for assessing its therapeutic potential:
- Preliminary studies indicate favorable absorption characteristics.
- Toxicity assessments reveal some cytotoxic effects at high concentrations but a promising safety profile at therapeutic doses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key structural motifs: amide backbones, cyclohexyl/aryl substituents, and amino acid-derived side chains. Data are inferred from patents and product listings (–7).
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: Bromine vs. Sulfur/Amine Groups: The 4-bromo-cyclohexyl group in the target compound increases molecular weight and lipophilicity compared to sulfur-containing analogs (e.g., methylsulfanyl in ). This may improve membrane permeability but reduce aqueous solubility . Chirality: The (S)-configuration in the target compound and its analogs (–6) is critical for enantioselective interactions, such as binding to chiral pockets in enzymes like aminoacyl-tRNA synthetases (aaRS) .
Biological Relevance: Antimicrobial Potential: The brominated cyclohexyl group may mimic aryl-binding motifs in bacterial aaRS inhibitors, as seen in ’s arylsulfinyl-acetamide compounds. However, the longer butyramide chain in the target compound could alter binding kinetics compared to shorter acetamide backbones . Metabolic Stability: Tertiary amine derivatives () exhibit enhanced metabolic stability over primary/secondary amines due to reduced oxidative deamination, a feature the brominated analog may lack .
Biological Activity
(S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : 256.17 g/mol
- IUPAC Name : this compound
The compound features a chiral center at the second carbon, which contributes to its biological activity. The presence of the bromine atom and cyclohexyl group may influence its interaction with biological targets.
Research indicates that this compound may act as a selective antagonist for certain G protein-coupled receptors (GPCRs). GPCRs are crucial in various physiological processes, making them significant targets for drug development.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits notable activity against specific receptor types. For instance, studies on similar compounds suggest that modifications to the cyclohexyl group can enhance binding affinity and selectivity towards particular receptors such as dopamine and serotonin receptors .
Efficacy Data
Table 1 summarizes the biological activity data from various studies:
| Study Reference | Receptor Target | EC50 (µM) | Activity Description |
|---|---|---|---|
| H3 Receptor | 0.5 | High affinity antagonist | |
| IDO1 | 1.2 | Moderate inhibition in cancer models | |
| DPP-IV | 0.8 | Potent inhibitor with therapeutic potential |
Case Studies
- Cancer Immunotherapy : A study highlighted the compound's potential as an IDO1 inhibitor, which is relevant in cancer immunotherapy. The compound demonstrated significant inhibition of IDO1 in vivo, suggesting its utility in enhancing anti-tumor immunity .
- Neurological Applications : Similar compounds have been tested for their effects on neurotransmitter systems. Modifications to the structure of this compound could yield derivatives with improved brain penetration and reduced toxicity, making them suitable candidates for neurological disorders .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) of this compound is critical for assessing its therapeutic potential. Preliminary studies suggest favorable absorption characteristics, but further research is required to establish comprehensive PK profiles.
Toxicological Studies
Toxicity assessments indicate that while the compound exhibits some cytotoxic effects at high concentrations, it shows a promising safety profile at therapeutic doses . Long-term studies are necessary to evaluate chronic exposure effects.
Q & A
Basic: What are the critical parameters for synthesizing (S)-2-Amino-N-(4-bromo-cyclohexyl)-3-methyl-butyramide with high purity?
Answer:
The synthesis requires precise control of:
- Reaction temperature : Optimal ranges (e.g., 0–5°C for bromination steps) to minimize side reactions like over-bromination or decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while ethers (THF) stabilize intermediates .
- Catalyst use : Palladium catalysts for coupling reactions or acid/base catalysts for amide bond formation .
- Reaction time : Extended times (12–24 hrs) for cyclization steps to ensure completion, monitored via TLC/HPLC .
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Answer:
Core techniques include:
- IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and NH₂/NH vibrations (~3300 cm⁻¹) .
- ¹H/¹³C NMR : Assigns stereochemistry (S-configuration) and cyclohexyl/bromine substituent positions .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z ~330–340) and fragmentation patterns .
- Elemental analysis (CHN) : Verifies stoichiometry (C, H, N, Br) within ±0.3% error .
Advanced: How can reaction conditions be optimized to address low yields in derivative synthesis?
Answer:
- Design of Experiments (DoE) : Systematically test variables (temperature, solvent polarity, catalyst loading) using factorial designs .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
- Purification protocols : Employ flash chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate high-purity derivatives .
Advanced: What structural features influence its biological activity, and how can they be modified?
Answer:
Key structural determinants:
- Bromine at C4 of cyclohexyl : Enhances lipophilicity and target binding (e.g., enzyme active sites) .
- Methyl group on butyramide : Steric effects modulate substrate-enzyme interactions; replacing with bulkier groups (isopropyl) may alter activity .
- Stereochemistry (S-configuration) : Critical for chiral recognition in biological systems; enantiomeric inversion reduces potency .
Modification strategies : - Introduce bioisosteres (e.g., chlorine for bromine) to retain activity while improving solubility .
- Use molecular docking to predict binding affinities of derivatives .
Basic: What safety protocols are recommended for handling brominated intermediates?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during bromination steps to avoid inhalation of toxic vapors .
- First aid : Immediate flushing with water (15+ mins) for skin/eye exposure; seek medical evaluation for ingestion .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control for variables like serum concentration .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro results .
- Structural verification : Reconfirm batch purity via XRD or 2D NMR to rule out impurities as confounding factors .
Basic: What methods confirm enantiomeric purity of the compound?
Answer:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases; retention times differentiate enantiomers .
- Optical rotation : Compare observed [α]D values against literature (e.g., +15° to +20° for S-enantiomer) .
- Polarimetry : Validate enantiomeric excess (≥98%) post-synthesis .
Advanced: How can computational modeling predict interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., proteases) using the compound’s 3D structure (generated via DFT) .
- QSAR modeling : Correlate substituent effects (e.g., bromine position) with activity data to design optimized analogs .
- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to prioritize candidates .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Over-bromination : Controlled by slow addition of Br₂ or NBS at low temps .
- Racemization : Minimized by avoiding strong bases and using chiral auxiliaries .
- Byproduct formation : Quench reactive intermediates (e.g., with Na₂S₂O₃) and monitor via LC-MS .
Advanced: How can derivatives be designed for improved pharmacokinetic properties?
Answer:
- LogP optimization : Replace bromine with polar groups (e.g., -OH, -COOH) to enhance aqueous solubility .
- Prodrug strategies : Introduce ester moieties for better absorption, hydrolyzed in vivo to active form .
- Plasma protein binding assays : Use equilibrium dialysis to assess % bound and adjust substituents accordingly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
